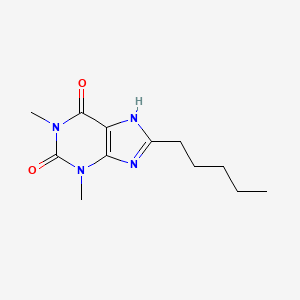

8-Pentyltheophylline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

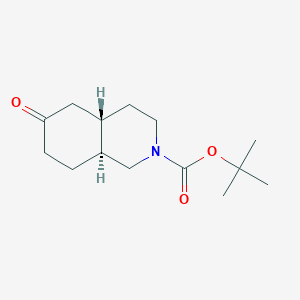

La 8-Pentylthéophylline est un composé chimique de formule moléculaire C12H18N4O2 et d'une masse moléculaire de 250,2969 . Elle appartient à la famille des xanthines, qui comprend d'autres composés bien connus tels que la caféine et la théophylline. Ce composé se caractérise par la présence d'un groupe pentyle attaché à la huitième position de la molécule de théophylline.

Méthodes De Préparation

La synthèse de la 8-Pentylthéophylline implique généralement l'alkylation de la théophylline. Une méthode courante est la réaction de la théophylline avec le bromure de pentyle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

La 8-Pentylthéophylline subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes d'azote du cycle xanthine.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

La 8-Pentylthéophylline présente plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité et les propriétés des dérivés de la xanthine.

Biologie : Les chercheurs l'utilisent pour étudier les effets biologiques des composés de la xanthine, y compris leurs interactions avec les enzymes et les récepteurs.

Médecine : Elle a des applications thérapeutiques potentielles en raison de sa similitude structurale avec la théophylline, qui est utilisée pour traiter les maladies respiratoires comme l'asthme et la bronchopneumopathie chronique obstructive (BPCO).

Mécanisme d'action

Le mécanisme d'action de la 8-Pentylthéophylline implique son interaction avec les récepteurs de l'adénosine. Comme les autres dérivés de la xanthine, elle agit comme un antagoniste de ces récepteurs, bloquant les effets de l'adénosine. Cela conduit à des niveaux élevés d'AMP cyclique (AMPc) et à l'activation subséquente de la protéine kinase A (PKA), qui module diverses réponses physiologiques . Le composé inhibe également les enzymes phosphodiestérases, contribuant ainsi à l'augmentation des niveaux d'AMPc.

Applications De Recherche Scientifique

8-Pentyltheophylline has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of xanthine derivatives.

Biology: Researchers use it to investigate the biological effects of xanthine compounds, including their interactions with enzymes and receptors.

Medicine: It has potential therapeutic applications due to its structural similarity to theophylline, which is used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Mécanisme D'action

The mechanism of action of 8-Pentyltheophylline involves its interaction with adenosine receptors. Like other xanthine derivatives, it acts as an antagonist at these receptors, blocking the effects of adenosine. This leads to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which mediates various physiological responses . The compound also inhibits phosphodiesterase enzymes, further contributing to the elevation of cAMP levels.

Comparaison Avec Des Composés Similaires

La 8-Pentylthéophylline peut être comparée à d'autres dérivés de la xanthine tels que :

Caféine : Connue pour ses effets stimulants, la caféine est largement consommée dans des boissons comme le café et le thé.

Théophylline : Utilisée médicalement pour traiter les affections respiratoires, la théophylline possède des propriétés bronchodilatatrices.

8-Phénylthéophylline : Ce composé est un antagoniste sélectif des récepteurs de l'adénosine A1 et A2A, avec une activité minimale en tant qu'inhibiteur de la phosphodiestérase.

L'unicité de la 8-Pentylthéophylline réside dans ses modifications structurales spécifiques, qui peuvent conférer des propriétés pharmacologiques distinctes par rapport aux autres dérivés de la xanthine .

Propriétés

Numéro CAS |

35873-41-7 |

|---|---|

Formule moléculaire |

C12H18N4O2 |

Poids moléculaire |

250.30 g/mol |

Nom IUPAC |

1,3-dimethyl-8-pentyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-4-5-6-7-8-13-9-10(14-8)15(2)12(18)16(3)11(9)17/h4-7H2,1-3H3,(H,13,14) |

Clé InChI |

KRQCFJVRGKISQO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)